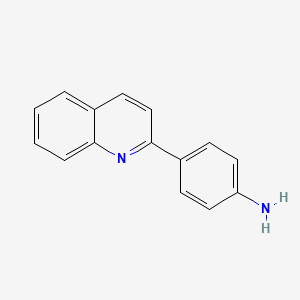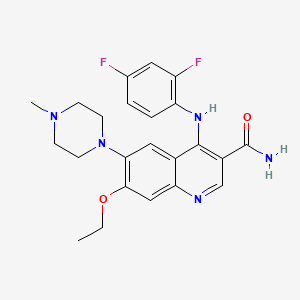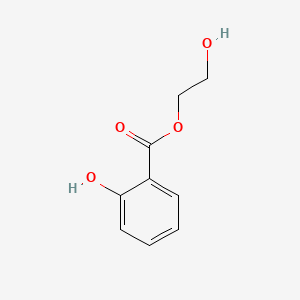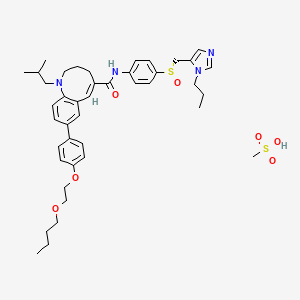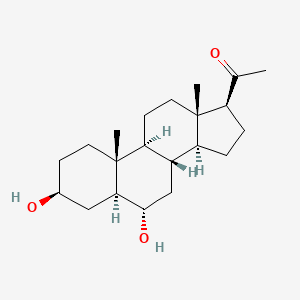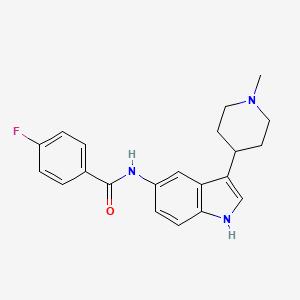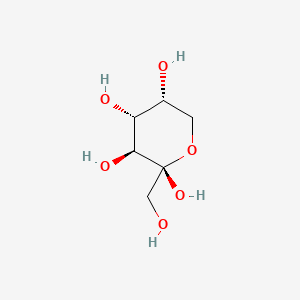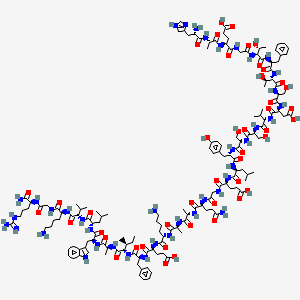
Glucagon-like Peptid-1(7-36) Amid
Übersicht
Beschreibung
Glucagon-like-Peptid 1 (7-36) Amid ist ein starkes, glucoseabhängiges insulinotropes Peptid, das durch posttranslationale Verarbeitung von Proglucagon in intestinalen L-Zellen gebildet wird . Es spielt eine entscheidende Rolle bei der Regulierung des Glukosestoffwechsels, indem es die Insulinausschüttung als Reaktion auf die Nahrungsaufnahme stimuliert . Dieses Peptid ist bekannt für seine signifikanten Auswirkungen auf die Glukosehomöostase und wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei Diabetes und Fettleibigkeit untersucht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Glucagon-like-Peptid 1 (7-36) Amid umfasst die chemoselektive Ligation von zwei ungeschützten Peptidfragmenten: einer C-terminalen Peptid-α-Ketocarbonsäure und einer N-terminalen Peptid-Hydroxylamin . Diese Methode benötigt keine Reagenzien und erzeugt keine Nebenprodukte . Die Reaktionsbedingungen sind mild, was sie zu einem effizienten und unkomplizierten Ansatz für die Synthese dieses Peptids macht.
Industrielle Produktionsmethoden: Die industrielle Produktion von Glucagon-like-Peptid 1 (7-36) Amid umfasst typischerweise die Festphasen-Peptidsynthese (SPPS), die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht, die an einem festen Harz verankert ist . Diese Methode ist sehr effizient und skalierbar, wodurch sie sich für die großtechnische Produktion eignet.
Chemische Reaktionsanalyse
Arten von Reaktionen: Glucagon-like-Peptid 1 (7-36) Amid unterliegt hauptsächlich enzymatischen Reaktionen, anstatt traditionellen chemischen Reaktionen. Es wird schnell durch Dipeptidylpeptidase IV (DPP IV) abgebaut, um Glucagon-like-Peptid 1 (9-36) Amid zu bilden . Diese enzymatische Spaltung ist ein signifikanter Stoffwechselweg für das Peptid.
Häufige Reagenzien und Bedingungen: Der enzymatische Abbau von Glucagon-like-Peptid 1 (7-36) Amid durch DPP IV erfolgt unter physiologischen Bedingungen, typischerweise in den Kapillaren, die die L-Zellen der Darmschleimhaut versorgen . Das Vorhandensein spezifischer DPP IV-Inhibitoren, wie Valin-Pyrrolidide, kann diesen Abbau verhindern und den Anteil an intaktem Peptid erhöhen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch den enzymatischen Abbau von Glucagon-like-Peptid 1 (7-36) Amid gebildet wird, ist Glucagon-like-Peptid 1 (9-36) Amid . Diese verkürzte Form des Peptids ist biologisch inaktiv und übt nicht die gleichen insulinotropen Wirkungen wie das intakte Peptid aus .
Wissenschaftliche Forschungsanwendungen
Glucagon-like-Peptid 1 (7-36) Amid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Typ-2-Diabetes und Fettleibigkeit untersucht . Das Peptid stimuliert die Insulinausschüttung in pankreatischen β-Zellen, reduziert die Glukagonproduktion in pankreatischen α-Zellen und reguliert die Nahrungsaufnahme, indem es auf Neuronen im Sättigungszentrum des Gehirns wirkt . Darüber hinaus wurde gezeigt, dass es die Lipolyse fördert und die ektope Fettverteilung reduziert, was zur metabolischen Homöostase beiträgt .
In der Biologie wird Glucagon-like-Peptid 1 (7-36) Amid verwendet, um die Mechanismen der Glukosehomöostase und die Regulation der Insulinausschüttung zu untersuchen . Es wird auch in der Forschung über Neuropeptide eingesetzt, da es sich gezeigt hat, dass es Auswirkungen auf die Neurotransmitterfreisetzung und Funktionen des zentralen Nervensystems hat .
Wirkmechanismus
Der Wirkmechanismus von Glucagon-like-Peptid 1 (7-36) Amid umfasst die Bindung an seine spezifischen Rezeptoren auf pankreatischen β-Zellen, was zur Aktivierung nachgeschalteter Signalwege führt, die die Insulinausschüttung stimulieren . Das Peptid hemmt auch die Glukagonausschüttung aus pankreatischen α-Zellen, wodurch die hepatische Glukoseproduktion reduziert wird . Darüber hinaus wirkt es auf das zentrale Nervensystem, um die Nahrungsaufnahme und den Energieaufwand zu regulieren . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der zyklische Adenosinmonophosphat (cAMP)-Weg und die Aktivierung der Proteinkinase A (PKA), die die Insulinausschüttung und andere metabolische Wirkungen potenzieren .
Wirkmechanismus
Target of Action
The primary target of GLP-1(7-36) is the GLP-1 receptor (GLP-1R) . This receptor is expressed in various tissues, including pancreatic β-cells . GLP-1R is a class B G-protein coupled receptor, similar to receptors for glucagon (GCG), GLP-2, and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
GLP-1(7-36) interacts with its target, the GLP-1R, to stimulate insulin secretion and inhibit glucagon secretion . This interaction leads to membrane depolarization, associated with inhibition of whole-cell KATP current . Additionally, GLP-1(7-36) potentiates Ca2±dependent exocytosis , which is crucial for insulin release.
Biochemical Pathways
GLP-1(7-36) affects several biochemical pathways. It potentiates glucose-dependent insulin secretion, inhibits glucagon secretion, and delays gastric emptying . These actions help control meal-related glycemic excursions . Furthermore, GLP-1(7-36) stimulates exocytosis in human pancreatic β-cells by both proximal and distal regulatory steps in stimulus-secretion coupling .
Pharmacokinetics
GLP-1(7-36) is released postprandially from intestinal endocrine L cells and stimulates insulin secretion . Exogenously administered glp-1(7-36) is extremely labile in vivo, with more than 80% being cleaved into glp-1(9-36) after subcutaneous or intravenous administration .
Result of Action
The action of GLP-1(7-36) leads to several effects at the molecular and cellular levels. It controls meal-related glycemic excursions through augmentation of insulin and inhibition of glucagon secretion . It also inhibits gastric emptying and food intake, actions that maximize nutrient absorption while limiting weight gain .
Action Environment
The action of GLP-1(7-36) can be influenced by various environmental factors. For instance, in the rat, GLP-1(7-36) inhibits neurons in the central nervous system responsible for food and water intake . This suggests that the central nervous system environment can influence the action of GLP-1(7-36).
Biochemische Analyse
Biochemical Properties
GLP-1(7-36) interacts with various enzymes, proteins, and other biomolecules. It displays high affinity for GLP-1 receptors expressed in rat insulinoma-derived RINm5F cells . It also modulates oxidative stress and neuronal cell survival in various neurological diseases . The interaction of GLP-1(7-36) and its receptor activates adenylate cyclase, which stimulates the conversion of ATP to cyclic adenosine monophosphate (cAMP), thereby increasing the concentration of cAMP .
Cellular Effects
GLP-1(7-36) has profound effects on various types of cells and cellular processes. It induces membrane depolarization associated with inhibition of whole-cell KATP current . It also stimulates proinsulin gene expression and proinsulin biosynthesis in insulinoma cells . Furthermore, GLP-1(7-36) has been shown to suppress oxidative damage and neuronal apoptosis after traumatic brain injury by activating ERK5/CREB .
Molecular Mechanism
The mechanism of action of GLP-1(7-36) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to its receptor (GLP-1R), triggering a downstream signaling cascade that induces a potent stimulation of glucose-stimulated insulin secretion (GSIS) in β-cells, as well as inhibition of α-cell glucagon release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GLP-1(7-36) change over time. For example, GLP-1(7-36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB
Dosage Effects in Animal Models
The effects of GLP-1(7-36) vary with different dosages in animal models. For instance, GLP-1(7-36) inhibited glucagon secretion in isolated islets with an IC50 of 2.5 pmol/l The effect was particularly strong at low glucose concentrations
Metabolic Pathways
GLP-1(7-36) is involved in several metabolic pathways. It has the ability to decrease blood sugar levels in a glucose-dependent manner by enhancing the secretion of insulin and suppressing the glucagon response . It also indirectly promotes lipolysis, collectively maintaining healthy adipocytes, reducing ectopic fat distribution, and increasing the production and secretion of adiponectin from adipocytes .
Subcellular Localization
It is known that GLP-1(7-36) is produced and secreted by intestinal enteroendocrine L-cells and certain neurons within the nucleus of the solitary tract in the brainstem upon food consumption
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glucagon-Like Peptide 1 (7-36) Amide involves the chemoselective ligation of two unprotected peptide fragments: a C-terminal peptide α-ketoacid and an N-terminal peptide hydroxylamine . This method does not require any reagents and produces no byproducts . The reaction conditions are mild, making it an efficient and straightforward approach for synthesizing this peptide.
Industrial Production Methods: Industrial production of Glucagon-Like Peptide 1 (7-36) Amide typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . This method is highly efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Glucagon-Like Peptide 1 (7-36) Amide primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is rapidly degraded by dipeptidyl peptidase IV (DPP IV) to form Glucagon-Like Peptide 1 (9-36) Amide . This enzymatic cleavage is a significant metabolic pathway for the peptide.
Common Reagents and Conditions: The enzymatic degradation of Glucagon-Like Peptide 1 (7-36) Amide by DPP IV occurs under physiological conditions, typically in the capillaries supplying the L cells of the intestinal mucosa . The presence of specific DPP IV inhibitors, such as valine-pyrrolidide, can prevent this degradation and increase the proportion of intact peptide .
Major Products Formed: The major product formed from the enzymatic degradation of Glucagon-Like Peptide 1 (7-36) Amide is Glucagon-Like Peptide 1 (9-36) Amide . This truncated form of the peptide is biologically inactive and does not exert the same insulinotropic effects as the intact peptide .
Vergleich Mit ähnlichen Verbindungen
Glucagon-like-Peptid 1 (7-36) Amid ähnelt anderen Inkretin-Hormonen, wie Glucose-abhängigem Insulinotropen Polypeptid (GIP) und Glucagon-like-Peptid 1 (7-37) . Es zeichnet sich jedoch durch seine Fähigkeit aus, die Insulinausschüttung glucoseabhängig zu stimulieren, und durch seine inhibitorischen Wirkungen auf die Glukagonausschüttung . Im Gegensatz zu GIP, das während Hypoglykämie eine glukagonotrope Wirkung hat, zeigt Glucagon-like-Peptid 1 (7-36) Amid während Hyperglykämie eine glukagonostatische Wirkung . Dies macht es besonders effektiv bei der Kontrolle des postprandialen Blutzuckerspiegels und der Reduzierung des Hypoglykämie-Risikos bei Personen mit Typ-2-Diabetes .
Ähnliche Verbindungen umfassen:
- Glucose-abhängiges Insulinotropes Polypeptid (GIP)
- Glucagon-like-Peptid 1 (7-37)
- Glucagon-like-Peptid 1 (9-36) Amid
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Glucagon-like-Peptid 1 (7-36) Amid auf, unterscheiden sich aber in ihren biologischen Aktivitäten und ihrem therapeutischen Potenzial .
Eigenschaften
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHNMHAUYICORS-KTKZVXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H226N40O45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107444-51-9 | |
| Record name | Glucagon-like peptide 1 (7-36) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
A: GLP-1(7-36) primarily exerts its effects by binding to the Glucagon-like Peptide-1 Receptor (GLP-1R). This interaction triggers a cascade of intracellular events, mainly through the activation of adenylate cyclase. [, , , , ] This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [, , , , , ] PKA then phosphorylates downstream targets involved in various cellular processes, including insulin secretion, glucagon suppression, and neuroprotection. [, , , , ]
ANone: While the provided research highlights the biological activity and mechanisms of GLP-1(7-36), it lacks specific details about its molecular formula, weight, and spectroscopic data. For precise structural information, further research and characterization studies are recommended.
ANone: The provided research focuses on the biological activity and effects of GLP-1(7-36) rather than its material compatibility and stability under various conditions. To explore these aspects, consult specialized material science or pharmaceutical formulation literature.
A: No, GLP-1(7-36) functions as a peptide hormone and does not exhibit catalytic properties. Its primary role involves binding to its receptor and initiating intracellular signaling cascades, rather than directly catalyzing chemical reactions. [, , ]
A: Research demonstrates that the N-terminal histidine of GLP-1(7-36) is crucial for its insulinotropic activity. [] Modifications at positions 10, 15, and 17 also significantly affect its binding affinity and activity. [] Truncated forms, such as GLP-1(9-36), exhibit different pharmacological profiles and might interact with receptors other than GLP-1R. [, , , ]
A: GLP-1(7-36) is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , ] This short half-life necessitates strategies for improving its stability and bioavailability. [, ] Research explores the development of DPP-4 resistant analogues and alternative delivery systems, such as intranasal administration, to overcome these limitations. [, ]
ANone: The provided research primarily focuses on the biological effects of GLP-1(7-36) and does not address SHE regulations. Adherence to relevant safety and handling guidelines is crucial when working with this compound.
A: GLP-1(7-36) is rapidly metabolized by DPP-4, resulting in a short half-life of 1-2 minutes. [, ] Intravenous administration leads to a rapid increase in plasma insulin levels and a decrease in plasma glucose levels. [] The peptide's actions are mediated by its binding to GLP-1R, leading to insulin secretion, glucagon suppression, and other downstream effects. [, , , ]
ANone: GLP-1(7-36) has demonstrated efficacy in both in vitro and in vivo settings:
- In vitro: It stimulates insulin secretion in a glucose-dependent manner in isolated pancreatic islets and insulinoma cell lines. [, , , , ] It also influences lipid metabolism by stimulating fatty acid synthesis in adipose tissue explants. []
- In vivo: Animal studies have shown that GLP-1(7-36) improves glucose tolerance and lowers blood glucose levels in diabetic models. [, , ]
ANone: The research primarily focuses on the beneficial effects of GLP-1(7-36), with limited information on its toxicological profile. While GLP-1(7-36) itself is generally considered safe, long-term studies are needed to assess potential adverse effects.
A: Research highlights the challenge of GLP-1(7-36)'s short half-life due to rapid degradation by DPP-4. [] Strategies to improve its delivery and targeting include:
- Development of DPP-4 resistant analogues: These analogues exhibit prolonged half-lives and enhanced efficacy. [, ]
- Alternative delivery systems: Intranasal administration has shown promise in preclinical and clinical studies. []
ANone: The research mentions various analytical methods employed:
- Radioimmunoassay: This technique is used to quantify hormone levels, including GLP-1(7-36), in plasma and tissue samples. [, , , , ]
- Radioligand binding assays: These assays help characterize receptor binding properties and determine the affinity of ligands like GLP-1(7-36) for their receptors. [, , , ]
- Mass spectrometry: This technique identifies and characterizes GLP-1(7-36) and its metabolites in various biological matrices. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)
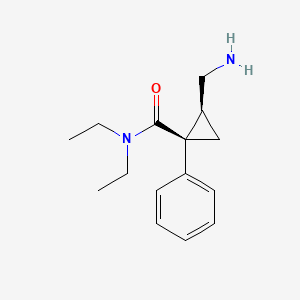
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
